
1-tert-Butyl-2,4-diphenyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-2,4-diphenyl-1H-pyrrole (TBDP) is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. It is a pyrrole derivative that is widely used in various fields, including medicinal chemistry, material science, and organic synthesis. TBDP is a versatile compound that has shown promising results in many applications, making it an attractive area of research.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-2,4-diphenyl-1H-pyrrole is not well understood, but it is believed to act as an inhibitor of certain enzymes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This inhibition leads to an increase in the levels of acetylcholine, a neurotransmitter that is involved in many physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. In addition, this compound has been shown to have neuroprotective properties, which can help protect the brain from damage caused by various factors.
Advantages and Limitations for Lab Experiments
1-tert-Butyl-2,4-diphenyl-1H-pyrrole has several advantages as a research compound. It is relatively easy to synthesize, and it is stable under a wide range of conditions. It is also a versatile compound that can be used in various applications. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, its mechanism of action is not well understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are many future directions for research on 1-tert-Butyl-2,4-diphenyl-1H-pyrrole. One area of interest is the development of new drugs based on the structure of this compound. Researchers are also interested in exploring the potential use of this compound in the development of new materials with unique properties. In addition, further studies are needed to better understand the mechanism of action of this compound and its effects on various physiological processes.
Conclusion
In conclusion, this compound is a versatile compound that has shown promising results in many scientific research applications. Its unique properties make it an attractive area of research, and there are many future directions for further study. While there are some limitations to working with this compound, its advantages make it a valuable tool for researchers in various fields.
Synthesis Methods
The synthesis of 1-tert-Butyl-2,4-diphenyl-1H-pyrrole is relatively straightforward and involves a one-pot reaction of pyrrole, benzaldehyde, and tert-butylamine. The reaction takes place under mild conditions and yields a high percentage of the desired product. The method is simple, efficient, and cost-effective, making it an ideal choice for large-scale production.
Scientific Research Applications
1-tert-Butyl-2,4-diphenyl-1H-pyrrole has been extensively studied for its potential use in various scientific research applications. It has shown promising results in the field of medicinal chemistry, where it has been used as a building block for the synthesis of novel drugs. The compound has also been used in material science, where it has been used to develop new materials with unique properties.
Properties
| 15861-57-1 | |
Molecular Formula |
C20H21N |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
1-tert-butyl-2,4-diphenylpyrrole |
InChI |
InChI=1S/C20H21N/c1-20(2,3)21-15-18(16-10-6-4-7-11-16)14-19(21)17-12-8-5-9-13-17/h4-15H,1-3H3 |
InChI Key |
ZYGXPZWWBJUOCZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)N1C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3 |
synonyms |
1-tert-Butyl-2,4-diphenyl-1H-pyrrole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


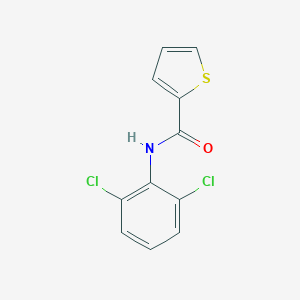
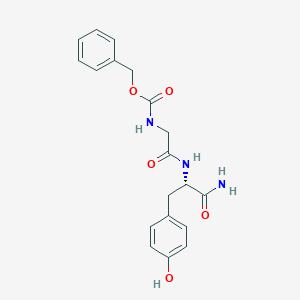

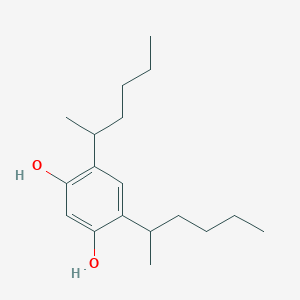
![1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-](/img/structure/B100240.png)

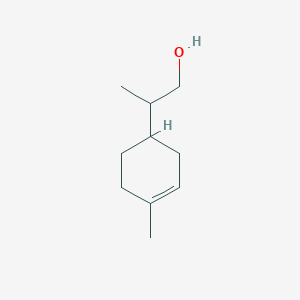
![3-Ethoxybenzo[d]isothiazole 1,1-dioxide](/img/structure/B100248.png)

![2-[(3-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B100250.png)


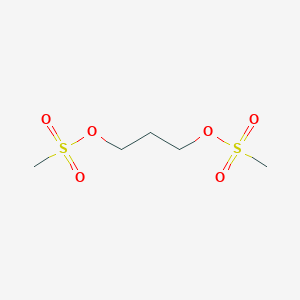
![9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino]-](/img/structure/B100261.png)
